![molecular formula C20H14N4O3 B3585098 3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol](/img/structure/B3585098.png)
3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol
Overview
Description
3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol is a complex organic compound that features a quinazoline core substituted with a 4-nitrophenyl group and an amino phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol typically involves multi-step organic reactions One common method involves the condensation of 2-aminobenzonitrile with 4-nitrobenzaldehyde to form the quinazoline coreThe reaction conditions often require the use of catalysts such as zinc ferrite under solvent-free conditions to enhance yield and efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The choice of solvents, catalysts, and reaction conditions is optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol is , with a molecular weight of 362.35 g/mol. The structure includes a quinazoline ring substituted with a nitrophenyl group and an amino phenol moiety, which contributes to its diverse biological activities.
Anticancer Activity
Numerous studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance:
- Cytotoxicity against Cancer Cell Lines : Research has shown that compounds related to quinazoline can effectively inhibit the growth of various cancer cell lines, including prostate (PC-3), breast (MCF-7), and colorectal (HT-29) cancers. The IC50 values for these compounds often range from 10 µM to 12 µM, indicating potent cytotoxic effects .
Cell Line | IC50 (µM) | Compound |
---|---|---|
PC-3 | 10 | A3 |
MCF-7 | 10 | A5 |
HT-29 | 12 | A6 |
Antimicrobial Activity
Quinazoline derivatives have also been evaluated for their antimicrobial effects against various bacterial strains. In one study, compounds were screened for their activity against both Gram-positive and Gram-negative bacteria:
- Antibacterial Screening : Among the synthesized compounds, certain derivatives demonstrated significant antibacterial activity against pathogens such as Klebsiella pneumoniae and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL .
Bacterial Strain | MIC (µg/mL) | Compound |
---|---|---|
Klebsiella pneumoniae | 1.56 | PTS14 |
Staphylococcus aureus | 1.56 | PTS14 |
Enzyme Inhibition
The potential of quinazoline derivatives as enzyme inhibitors has been explored extensively:
- Inhibition of α-Amylase and α-Glucosidase : These enzymes are critical in carbohydrate metabolism, making their inhibition a target for diabetes management. Compounds derived from quinazoline have shown promising results in inhibiting these enzymes with IC50 values comparable to established inhibitors like quercetin .
Enzyme | IC50 (µM) | Compound |
---|---|---|
α-Amylase | 12.43 | Compound II |
α-Glucosidase | 12.57 | Compound II |
Case Study 1: Anticancer Efficacy
A study published in PMC evaluated the anticancer efficacy of various quinazoline derivatives on multiple cancer cell lines. The results indicated that the introduction of different substituents on the quinazoline ring significantly enhanced the antiproliferative activities compared to standard chemotherapeutics like 5-fluorouracil .
Case Study 2: Antimicrobial Potential
Another investigation focused on the synthesis and screening of quinazoline derivatives against bacterial infections. The study highlighted that specific substitutions on the quinazoline scaffold increased antimicrobial potency, suggesting a structure-activity relationship that could guide future drug design .
Mechanism of Action
The mechanism of action of 3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or receptors involved in disease pathways. The quinazoline core is known to interact with various biological targets, including kinases and other proteins, thereby modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like 2-(4-nitrophenyl)quinazolin-4-yl derivatives.
Phenol Derivatives: Compounds such as 4-nitrophenyl phenol.
Uniqueness
3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Overview
3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol is a complex organic compound that belongs to the quinazoline family. Quinazoline derivatives are recognized for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, summarizing its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The chemical formula of this compound is C20H14N4O3, and it features a quinazoline core substituted with a nitrophenyl group and a phenolic hydroxyl group. The presence of these functional groups contributes to its biological activity.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways, such as protein kinases.
- Redox Reactions : The nitro group can participate in redox reactions, which may alter the cellular redox state, leading to apoptosis in cancer cells.
- Interference with Cell Signaling : It may disrupt cell signaling pathways that are crucial for cancer cell growth and metastasis.
Anticancer Activity
Research has shown that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : A study evaluating different quinazoline derivatives indicated that compounds similar to this compound demonstrated potent cytotoxicity against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells. The IC50 values for these compounds ranged from 10 µM to 12 µM across different cell lines, indicating strong anticancer potential .
Antibacterial Activity
The compound's structure suggests potential antibacterial properties. Quinazoline derivatives have been reported to possess activity against both gram-positive and gram-negative bacteria.
- In Vitro Studies : Preliminary studies show that related compounds exhibit antibacterial effects, which could extend to this compound. The nitrophenyl group is often implicated in enhancing antimicrobial activity .
Case Studies and Research Findings
- Cytotoxic Evaluation :
- Mechanistic Insights :
-
Comparative Analysis :
- Compared with other similar compounds (e.g., 2-(4-Bromophenyl)-quinazolin-4(3H)-one), this compound exhibits unique biological activities due to its specific structural features .
Summary Table of Biological Activities
Properties
IUPAC Name |
3-[[2-(4-nitrophenyl)quinazolin-4-yl]amino]phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3/c25-16-5-3-4-14(12-16)21-20-17-6-1-2-7-18(17)22-19(23-20)13-8-10-15(11-9-13)24(26)27/h1-12,25H,(H,21,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTDCUNNIJYHKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC(=CC=C4)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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